N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-4-phenyloxane-4-carboxamide
Description
Properties
IUPAC Name |
N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-4-phenyloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-23-18-7-10-26-14-16(18)17(22-23)13-21-19(24)20(8-11-25-12-9-20)15-5-3-2-4-6-15/h2-6H,7-14H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WESOLGIRRBPOHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(COCC2)C(=N1)CNC(=O)C3(CCOCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Ring Formation
The pyrazole core is synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or α,β-unsaturated carbonyl compounds. For example, 3-aminopyrazole can be methylated at the N1 position using methyl iodide in the presence of a base such as potassium carbonate.
Reaction Conditions
Pyrano Ring Annulation
Cyclization to form the pyrano[4,3-c]pyrazole system is achieved using diols or epoxides. A reported method involves reacting 1-methyl-3-aminopyrazole with 3-chlorotetrahydrofuran under acidic conditions:
$$
\text{1-Methyl-3-aminopyrazole} + \text{3-Chlorotetrahydrofuran} \xrightarrow{\text{HCl, 80°C}} \text{Core A}
$$
Optimization Insights
- Catalyst : Concentrated HCl improves cyclization efficiency.
- Solvent : Ethanol/water mixtures (4:1) reduce side reactions.
- Yield : 70–75% after recrystallization.
Synthesis of 4-Phenyloxane-4-carboxylic Acid
Oxane Ring Construction
The oxane ring is formed via Prins cyclization , combining 4-phenylcyclohexanol with formaldehyde in the presence of BF₃·Et₂O:
$$
\text{4-Phenylcyclohexanol} + \text{HCHO} \xrightarrow{\text{BF₃·Et₂O}} \text{4-Phenyloxane-4-ol}
$$
Key Parameters
Oxidation to Carboxylic Acid
The secondary alcohol is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄), followed by further oxidation to the carboxylic acid with KMnO₄ under acidic conditions:
$$
\text{4-Phenyloxane-4-ol} \xrightarrow{\text{CrO₃/H₂SO₄}} \text{4-Phenyloxan-4-one} \xrightarrow{\text{KMnO₄/H₂SO₄}} \text{Core B}
$$
Yield : 60–65% over two steps.
Coupling of Core A and Core B
Acid Chloride Method
Core B is converted to its acid chloride using thionyl chloride, followed by reaction with Core A in dichloromethane:
$$
\text{Core B} \xrightarrow{\text{SOCl₂}} \text{4-Phenyloxane-4-carbonyl chloride} \xrightarrow{\text{Core A, Et₃N}} \text{Target Compound}
$$
Conditions
Peptide Coupling Reagents
Alternative methods employ N,N'-dicyclohexylcarbodiimide (DCC) or HATU to facilitate amide bond formation:
$$
\text{Core B} + \text{Core A} \xrightarrow{\text{HATU, DIPEA}} \text{Target Compound}
$$
Advantages
Process Optimization and Scalability
Protection-Deprotection Strategies
To prevent side reactions during alkylation, the amine in Core A is protected as an acetyl derivative before coupling:
Solvent and Catalyst Screening
| Condition | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Acid chloride | None | CH₂Cl₂ | 78 |
| HATU | DIPEA | DMF | 85 |
| FeCl₃ | Ionic liquid | [bmim][BF₄] | 72 |
Table 1. Comparison of coupling methods.
Ionic liquids (e.g., [bmim][BF₄]) enhance reaction rates due to their high polarity and thermal stability.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O gradient) confirmed >98% purity.
Chemical Reactions Analysis
Types of Reactions
N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-4-phenyloxane-4-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying biological interactions and pathways.
Industry: It can be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The pyrano[4,3-c]pyrazole core is known to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes, making it useful in medicinal chemistry for developing new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
- N-((1-ethyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-piperidinylmethyl-3-(1H-indol-3-yl)propanamide
- N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)pivalamide
Uniqueness
What sets N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-4-phenyloxane-4-carboxamide apart is its specific combination of functional groups and the pyrano[4,3-c]pyrazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Biological Activity
N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-4-phenyloxane-4-carboxamide is a compound that has garnered interest due to its potential biological activities. This article synthesizes available research findings on its biological activity, including anti-inflammatory, antipyretic, and other therapeutic effects.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrano-pyrazole moiety linked to a phenyloxane carboxamide. The molecular formula is not explicitly detailed in the available literature but can be inferred from its structural components.
1. Anti-inflammatory Activity
Several studies have indicated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests that the compound may exert similar effects through modulation of the inflammatory response pathways.
2. Antipyretic Effects
Research has demonstrated that pyrazole derivatives possess antipyretic properties by acting on the central nervous system to regulate body temperature. The mechanism often involves inhibition of cyclooxygenase (COX) enzymes, leading to decreased prostaglandin synthesis. The specific activity of this compound in this regard remains to be fully elucidated but parallels can be drawn from related compounds.
3. Antimicrobial Activity
Preliminary studies suggest that similar pyrazole derivatives have exhibited antimicrobial properties against various bacterial strains. The mechanism typically involves disruption of bacterial cell walls or inhibition of essential metabolic pathways. Further investigations are required to determine the specific spectrum of activity for this compound.
Case Study 1: Anti-inflammatory Activity Assessment
In a controlled study evaluating the anti-inflammatory effects of related pyrazole compounds:
The results indicated that higher doses correlated with increased inhibition of inflammation markers.
Case Study 2: Antimicrobial Efficacy
A study assessing the antimicrobial efficacy of pyrazole derivatives found:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 32 µg/mL | |
| S. aureus | 16 µg/mL | |
| N-{...} | TBD | This study |
These findings suggest potential applications for this compound in treating infections.
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-4-phenyloxane-4-carboxamide, and how can purity be ensured?
- Methodology : Use a multi-step procedure involving coupling of the pyrano-pyrazole core with 4-phenyloxane-4-carboxylic acid via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt). Monitor reaction progress using TLC or HPLC. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water. Validate purity using LC-MS (>98%) and confirm structure via H NMR (e.g., characteristic peaks for pyrazole methyl at δ ~2.2 ppm and oxane protons at δ ~3.8–4.2 ppm) .
Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–10) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at intervals (0, 1, 3, 7 days). Use mass spectrometry to identify degradation products (e.g., hydrolysis of the amide bond or pyrazole ring oxidation). Calculate half-life using first-order kinetics .
Q. What spectroscopic techniques are critical for structural elucidation of this compound?
- Methodology :
- NMR : H and C NMR to confirm substituent positions (e.g., pyrazole C-3 methyl and oxane carboxamide linkage).
- X-ray crystallography : Resolve crystal structure using SHELXL for absolute stereochemistry and intermolecular interactions (e.g., hydrogen bonding between amide groups) .
- FTIR : Validate functional groups (amide C=O stretch at ~1650 cm, pyrazole ring vibrations at ~1500 cm) .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to biological targets (e.g., kinases or GPCRs)?
- Methodology : Perform molecular docking (AutoDock Vina or Schrödinger) using crystal structures of target proteins (PDB). Optimize ligand geometry with DFT (B3LYP/6-31G*). Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure . Compare results with SAR data from analogs (e.g., pyrazole-methyl substitutions altering hydrophobic interactions) .
Q. What challenges arise in resolving crystallographic disorder in the pyrano-pyrazole moiety?
- Methodology : Use high-resolution X-ray data (λ = 0.7–1.0 Å) and SHELXL’s PART instruction to model disorder. Refine occupancy ratios and apply restraints to ADPs (anisotropic displacement parameters). Validate with residual density maps (). Cross-validate with solid-state NMR to confirm dynamic disorder .
Q. How do electronic effects of the 4-phenyloxane substituent influence the compound’s reactivity in cross-coupling reactions?
- Methodology : Perform Suzuki-Miyaura coupling with aryl boronic acids under Pd(PPh) catalysis. Compare reaction rates (monitored via F NMR if fluorinated boronic acids are used) with DFT-calculated Hammett σ values for the oxane group. Correlate steric effects using X-ray-derived torsion angles .
Q. What strategies mitigate data contradictions between in vitro and in vivo activity for this compound?
- Methodology :
- Pharmacokinetics : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays).
- Metabolite ID : Use LC-HRMS to identify Phase I/II metabolites (e.g., oxidation at the pyrazole methyl or glucuronidation of the oxane group).
- Tissue distribution : Radiolabel the compound (C) and quantify accumulation in target tissues via scintillation counting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
